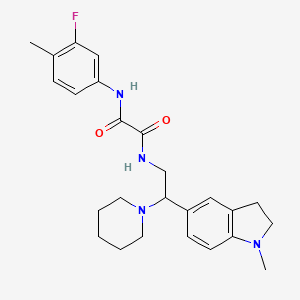

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural configuration. The compound features:

- Oxalamide backbone: A central oxalamide (N,N'-disubstituted oxalic acid diamide) motif, common in bioactive molecules due to its hydrogen-bonding capacity and conformational rigidity.

- Aromatic substituents: A 3-fluoro-4-methylphenyl group at the N1 position, which introduces electron-withdrawing (fluoro) and hydrophobic (methyl) effects.

While direct data on this compound’s applications are absent in the provided evidence, its structural features align with oxalamides studied for antiviral activity (e.g., CD4-mimetic compounds like BNM-III-170) and flavor-enhancing properties (e.g., S336) .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O2/c1-17-6-8-20(15-21(17)26)28-25(32)24(31)27-16-23(30-11-4-3-5-12-30)18-7-9-22-19(14-18)10-13-29(22)2/h6-9,14-15,23H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUTZAJGDSDWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates functional groups that may influence its interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The compound features a complex structure characterized by:

- Fluoro and methyl substituents on the phenyl ring, which may enhance its lipophilicity and binding affinity.

- Oxalamide functional group , known for participating in hydrogen bonding, which can significantly affect the compound's biological activity.

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24FN3O2 |

| Molecular Weight | 345.41 g/mol |

Anticancer Properties

Recent studies have investigated the anticancer potential of oxalamide derivatives, including this compound. The presence of the indolin moiety has been linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Target Interaction : It may bind to specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathway Modulation : The compound could influence pathways such as apoptosis or cell cycle regulation, leading to reduced tumor growth.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that derivatives of oxalamides exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- In Vivo Efficacy : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates compared to control groups, suggesting potential for clinical application .

Scientific Research Applications

Pharmaceutical Development

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is being investigated for its potential as a therapeutic agent in various diseases. The compound's ability to interact with specific enzymes or receptors suggests it may modulate biological pathways relevant to conditions such as cancer and neurological disorders. Early research indicates that oxalamides can exhibit significant anti-inflammatory and anticancer properties, making this compound a candidate for further exploration in drug development .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways, including key reactions such as amide bond formation and functional group modifications. Research focuses on optimizing reaction conditions to enhance yield and purity, employing techniques like high-throughput synthesis and chromatography .

Anticancer Activity

A study investigating the anticancer properties of various oxalamides highlighted the effectiveness of compounds similar to this compound against specific cancer cell lines. The results indicated significant cytotoxicity, suggesting that further investigation into this compound could lead to new cancer therapies.

Neuroprotective Effects

Research has also explored the neuroprotective effects of oxalamides in models of neurodegenerative diseases. Compounds with similar structural features have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight key structural, functional, and metabolic differences between the target compound and structurally related oxalamides:

Table 1: Comparative Analysis of Oxalamide Derivatives

Structural and Functional Insights

Aromatic Substitutions: The target compound’s 3-fluoro-4-methylphenyl group contrasts with BNM-III-170’s 4-chloro-3-fluorophenyl group. Fluorine enhances metabolic stability and binding affinity in drug design, while methyl may increase hydrophobicity .

Heterocyclic Moieties: The indoline-piperidine combination in the target compound is unique among the compared oxalamides. Indoline systems (e.g., in antitumor agents) may confer π-π stacking interactions, while piperidine enhances solubility and bioavailability . S336 and No. 1769 use pyridine rings, which improve water solubility and metal coordination but may limit blood-brain barrier penetration .

Metabolism :

- S336 and related flavoring oxalamides undergo rapid hepatic metabolism without amide bond cleavage, suggesting the oxalamide core is resistant to hydrolysis . The target compound’s piperidine and indoline groups may introduce alternative oxidative pathways (e.g., CYP450-mediated N-dealkylation).

Toxicity: S336’s high NOEL (100 mg/kg/day) reflects low systemic toxicity in flavor applications . The target compound’s fluorine and methyl groups could reduce toxicity compared to chlorinated analogs like BNM-III-170, but this requires validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide?

- Methodology : A multi-step synthesis is typically employed. Begin with coupling 3-fluoro-4-methylaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate. For the N2-substituted moiety, prepare 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine via reductive amination of 1-methylindolin-5-amine with piperidine and subsequent alkylation. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥95%, C18 column, acetonitrile/water mobile phase) . Final coupling reactions may require peptide coupling agents like HATU or EDCI in DMF under inert atmosphere.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR for the 3-fluoro-4-methylphenyl group) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight verification.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical and conformational data (e.g., piperidine ring puckering or indoline planar geometry) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s target binding affinity and selectivity?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip to measure real-time binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Molecular Docking : Use software like AutoDock Vina with PubChem-derived structural data (InChI key, SMILES) to predict binding modes and prioritize mutants for site-directed mutagenesis validation .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

- Methodology :

- Triangulation : Cross-validate results using orthogonal assays (e.g., MTT, apoptosis markers, and clonogenic survival) .

- Dose-Response Analysis : Fit data to sigmoidal curves (Hill equation) to compare IC values and assess potency variability.

- Metabolic Profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP, NADH) to rule out off-target effects in resistant cell lines .

Q. What strategies optimize pharmacokinetic (PK) studies for this compound in preclinical models?

- Methodology :

- Stable Isotope Labeling : Synthesize a deuterated or C-labeled analog for precise quantification in plasma/tissue via LC-MS/MS .

- Tissue Distribution Studies : Apply whole-body autoradiography in rodent models to map bioavailability and blood-brain barrier penetration.

- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic liabilities and guide structural modifications to improve half-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency between in vitro and cell-based assays?

- Methodology :

- Assay Condition Optimization : Standardize buffer pH, ionic strength, and co-factor concentrations (e.g., ATP levels in kinase assays) .

- Cell Permeability Assessment : Measure intracellular compound concentrations via LC-MS to confirm target engagement correlates with in vitro data .

- Off-Target Screening : Use proteome-wide affinity pulldown assays (e.g., CETSA) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.